molecular formula C12H11NO2 B2569719 2-Cyclopropanecarbonyl-1-benzofuran-3-amine CAS No. 330556-67-7

2-Cyclopropanecarbonyl-1-benzofuran-3-amine

Cat. No.: B2569719
CAS No.: 330556-67-7
M. Wt: 201.225
InChI Key: AVXFPCCGHRUJFG-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-1-benzofuran-3-amine is a chemical compound with the molecular formula C12H11NO2 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to amination using ammonia or an amine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-carboxylic acid, while reduction can produce 2-cyclopropyl-1-benzofuran-3-ol.

Scientific Research Applications

2-Cyclopropanecarbonyl-1-benzofuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropanecarbonyl-1-benzofuran: Lacks the amine group, leading to different reactivity and biological activity.

    1-Benzofuran-2-yl (cyclopropyl)methanone: Similar structure but different functional groups, affecting its chemical properties.

Uniqueness

2-Cyclopropanecarbonyl-1-benzofuran-3-amine is unique due to the presence of both the cyclopropanecarbonyl and amine groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-10-8-3-1-2-4-9(8)15-12(10)11(14)7-5-6-7/h1-4,7H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXFPCCGHRUJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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